1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 1,2,3-triazoles, which is a part of the compound , can be achieved under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allows for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields . The developed methodology was used to synthesize an antiepileptic agent, rufinamide, which was obtained in 96% isolated yield .Chemical Reactions Analysis
The copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, revolutionized the field of triazole synthesis allowing for the formation of these structures using a reliable, regioselective, and high-yielding process . This reaction has seen applications in many areas, including bioconjugation chemistry, dendrimer and polymer synthesis, synthesis of peptidomimetics, combinatorial drug chemistry, and materials science .Scientific Research Applications
Application in Pharmaceutical Research
- Field : Pharmaceutical Research .
- Summary : The 1,2,3-triazole moiety is a versatile class of heterocycles due to their widespread applications as pharmaceutical agents . For instance, Rufinamide, an antiepileptic drug (AED), is a commercially available pharmaceutical agent that contains the 1,2,3-triazole moiety .
- Method : The high-speed ball milling (HSBM) strategy has been used for the synthesis of Rufinamide and its analogues . The Cu beads are easily recoverable from the reaction mixture and used for further reactions without any special treatment .
- Results : The synthesis strategy was successful, and Rufinamide was synthesized efficiently .
Application in Flow Synthesis
- Field : Flow Chemistry .
- Summary : A robust and versatile protocol for synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .
- Method : This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields . 2-Ynoic acids were also used as small-chain alkyne donors in a decarboxylation/cycloaddition cascade .
- Results : The developed methodology was used to synthesize an antiepileptic agent, Rufinamide, which was obtained in 96% isolated yield .
Safety And Hazards
The safety data sheet for 2,6-Difluorobenzyl bromide, a related compound, indicates that it causes severe skin burns and eye damage . Precautionary measures include not breathing dust, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and taking off immediately all contaminated clothing and rinsing skin with water/shower .
properties
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2/c11-7-2-1-3-8(12)6(7)4-15-5-9(10(16)17)13-14-15/h1-3,5H,4H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJHWTKDQYKYHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168080 | |
Record name | CGP-47292 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70168080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid | |
CAS RN |
166196-11-8 | |
Record name | 1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=166196-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CGP-47292 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166196118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CGP-47292 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70168080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CGP-47292 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/266244C47B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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